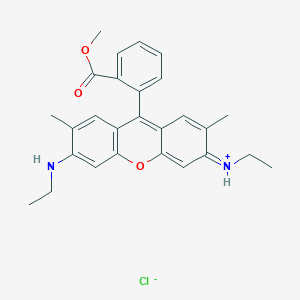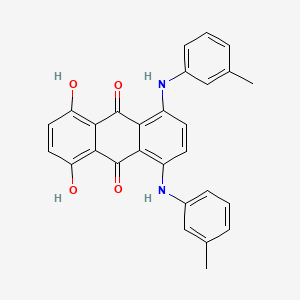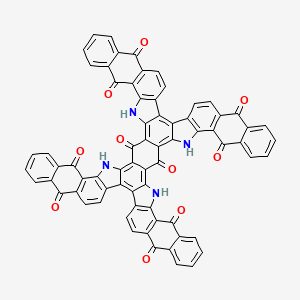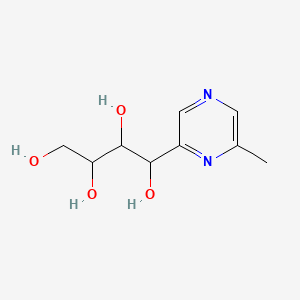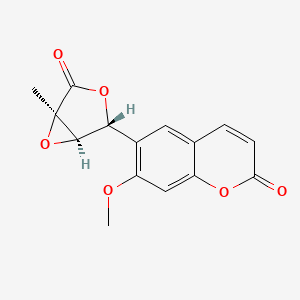
mMelin
描述
mMelin is a natural product found in Micromelum minutum with data available.
科学研究应用
基质金属蛋白酶-9 在神经再生中的作用:髓鞘化的雪旺氏细胞 (mSC) 在周围神经系统中形成髓鞘。基质金属蛋白酶-9 已成为坐骨神经再生过程中雪旺氏细胞信号网络中的一个基本组成部分。基质金属蛋白酶-9/组织抑制剂金属蛋白酶-1 轴在引导 mSC 分化和神经修复过程中髓鞘域的分子组装中至关重要 (Kim 等,2012).
医疗保健中的分子医学:分子医学被广泛定义为使用分子数据进行风险分层和定制医疗保健干预措施,在临床实践中变得越来越普遍。该领域需要改变分子技术评估方式以及医疗保健的资助和提供方式 (Deverka 等,2007).
基质金属蛋白酶-9 在髓鞘再生中的作用:基质金属蛋白酶-9 通过加工抑制性 NG2 蛋白多糖来促进髓鞘再生,从而促进髓鞘再生所需的少突胶质细胞的成熟和分化 (Larsen 等,2003).
基质金属蛋白酶在中枢神经系统疾病中的作用:基质金属蛋白酶与多种中枢神经系统疾病的发病机制有关,包括多发性硬化症、阿尔茨海默病和恶性神经胶质瘤。它们还可能在中枢神经系统损伤的恢复中发挥有益作用 (Yong 等,1998).
基质金属蛋白酶-9 在少突胶质细胞过程延伸中的作用:基质金属蛋白酶-9 对于少突胶质细胞过程延伸至关重要,这是髓鞘形成中的一个关键步骤。该过程可受蛋白激酶 C 调节 (Uhm 等,1998).
基质金属蛋白酶-7 在雪旺氏细胞中的作用:基质金属蛋白酶-7 对雪旺氏细胞的迁移和髓鞘再生有积极影响。了解基质金属蛋白酶-7 在雪旺氏细胞中诱导的分子变化可以深入了解神经再生过程 (Lu 等,2020).
基质金属蛋白酶-9 在自身免疫性多发性硬化症中的作用:基质金属蛋白酶-9 在自身免疫性多发性硬化症 (MS) 中髓鞘碱性蛋白的片段化和脱髓鞘中起着重要作用 (Shiryaev 等,2009).
基质金属蛋白酶在髓鞘形成中的作用:基质金属蛋白酶-9 和基质金属蛋白酶-12 参与发育过程中的髓鞘形成。它们可能调节类胰岛素生长因子-1 (IGF-1) 的生物利用度,这对于少突胶质细胞成熟至关重要 (Larsen 等,2006).
属性
IUPAC Name |
7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORQNDMAWQQCV-UMVBOHGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



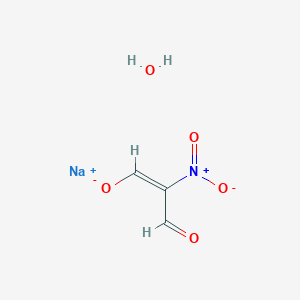
![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)
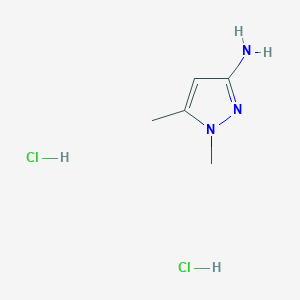
![1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride](/img/structure/B7982044.png)
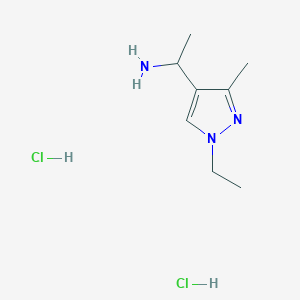
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B7982063.png)
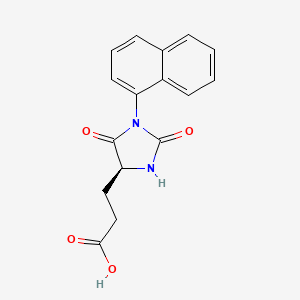
![4-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine hydrochloride](/img/structure/B7982071.png)
